molecular formula C17H15N5O2 B5988198 7-(2-methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(2-methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Número de catálogo: B5988198
Peso molecular: 321.33 g/mol
Clave InChI: KODGRPNYFPUFIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(2-Methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a polyheterocyclic compound featuring a pyrido-triazolo-pyrimidinone core. The molecule is substituted at the 7-position with a 2-methoxyethyl group and at the 9-position with a phenyl ring. The methoxyethyl substituent may influence solubility, metabolic stability, and receptor interactions compared to other substituents in similar compounds .

Propiedades

IUPAC Name

11-(2-methoxyethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-24-10-9-21-8-7-13-14(16(21)23)15(12-5-3-2-4-6-12)22-17(20-13)18-11-19-22/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODGRPNYFPUFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=NC3=NC=NN3C(=C2C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

7-(2-methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound exhibits various biological activities primarily attributed to its ability to modulate key signaling pathways. It has been identified as a modulator of CSBP/RK/p38 MAPK pathways, which are crucial in regulating cellular responses to stress and inflammation. These pathways are often implicated in cancer progression and inflammatory diseases .

Inhibitory Effects

Research indicates that this compound acts as an inhibitor of Akt activity , a protein kinase involved in cell survival and metabolism. By inhibiting Akt, the compound may induce apoptosis in cancer cells and inhibit tumor growth .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. Its efficacy is particularly noted in breast and lung cancer models where it significantly reduced cell viability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the pyrido-triazolo-pyrimidine core can enhance its potency and selectivity towards specific targets. For instance, variations in substituents on the phenyl ring have shown to influence the compound's interaction with cellular targets .

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation and induced G0/G1 phase arrest, suggesting its potential as a chemotherapeutic agent .
  • Inflammatory Response : Another study highlighted its role in modulating inflammatory cytokines. The compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
CSBP/RK/p38 ModulationInhibition of stress response pathways
Akt InhibitionInduction of apoptosis in cancer cells
AntiproliferativeReduced cell viability in MCF-7 and A549 cells
Anti-inflammatoryDecreased TNF-alpha and IL-6 production

Aplicaciones Científicas De Investigación

Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of various kinases , particularly those involved in cancer signaling pathways. Research indicates that compounds with similar structures effectively inhibit the activity of the AKT pathway, which is crucial for cell survival and proliferation in many cancers .

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties. It has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By blocking these kinases, the compound can induce apoptosis in cancer cells and halt tumor growth .

Targeting Specific Cancer Types

Research has indicated that this compound may be particularly effective against certain types of cancers, including breast and prostate cancers. The selective inhibition of kinases involved in these cancers suggests a promising avenue for targeted therapies .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cell lines .
  • Prostate Cancer Study : Animal models treated with this compound showed decreased tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent .

Data Tables

Application Description Reference
Kinase InhibitionInhibits AKT pathway involved in cancer progression
Anticancer ActivityInduces apoptosis by inhibiting cyclin-dependent kinases
Targeting Specific Cancer TypesEffective against breast and prostate cancers

Comparación Con Compuestos Similares

7-(2-Hydroxyethyl) Substitution

Compound : 7-(2-Hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

  • Key Differences : The hydroxyethyl group introduces a polar hydroxyl moiety, enhancing hydrophilicity compared to the methoxyethyl analog. This may reduce membrane permeability but improve aqueous solubility.
  • Synthesis : Likely involves similar methods as other 7-substituted derivatives, such as nucleophilic substitution or coupling reactions .
  • Purity : Reported as 95% (MFCD13872802) .

7-(2-Chlorobenzyl) Substitution

Compound : 7-(2-Chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

  • The chlorine atom may contribute to electron-withdrawing effects, altering electronic distribution.
  • Molecular Weight : 424.89 g/mol (C₂₁H₁₄ClN₅O) .
  • Applications : Structural data (PubChem) suggest relevance in medicinal chemistry for targeted therapies .

7-(3,4-Dimethoxyphenethyl) Substitution

Compound : 7-[2-(3,4-Dimethoxyphenyl)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

  • Key Differences : The dimethoxyphenethyl group introduces two methoxy groups, enhancing electron-donating effects and possibly improving metabolic stability. The larger substituent increases molecular weight (427.5 g/mol) and may impact pharmacokinetics .
  • Spectral Data: Smiles notation indicates a complex aromatic system (COc1ccc(CCn2ccc3nc4ncnn4c(-c4ccccc4)c3c2=O)cc1OC) .

Core Structure Variations

Thieno[2,3-d]triazolo[1,5-a]pyrimidinones

Example: 6-Benzoyl-7-methyl-2-(phenylamino)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(3H)-one

  • Key Differences: Replacement of the pyrido ring with a thieno ring alters electronic properties. IR spectra show carbonyl bands at 1715–1676 cm⁻¹, comparable to pyrido derivatives .

[1,2,4]Triazolo[1,5-c]pyrimidine-13-ones

Example: 9-Amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[1]benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine-6-one

  • Key Differences: Additional pyrano rings increase structural complexity. These compounds show antimicrobial activity, highlighting the role of substituents in bioactivity .

Spectral Data Comparison

Compound IR Bands (cm⁻¹) ¹H-NMR Signals (δ, ppm)
7-(2-Hydroxyethyl) analog Not reported Not reported
7-(2-Chlorobenzyl) analog Not reported Not reported
Thieno derivatives 1715–1676 (C=O), 3320–3360 (NH) δ 9.60–10.80 (NH, exchangeable)

Q & A

Q. What are the recommended synthetic routes for 7-(2-methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one?

The synthesis typically involves multi-step reactions, including cyclization and condensation steps. A common approach uses aminotriazole derivatives, substituted aldehydes, and ketones in solvents like dimethylformamide (DMF) under controlled temperatures (e.g., 80–100°C). Catalysts such as potassium carbonate may enhance cyclization efficiency. Post-reaction purification via column chromatography or recrystallization (e.g., ethanol) is critical to achieve >95% purity .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

  • 1H/13C NMR : To confirm proton and carbon environments, especially aromatic protons and methoxyethyl substituents.
  • HR-ESI-MS : For precise molecular weight verification.
  • IR Spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable): For definitive 3D structural confirmation .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (e.g., reflux conditions) minimizes side reactions.
  • Catalyst screening : Bases like K₂CO₃ or phase-transfer catalysts may accelerate cyclization .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound's biological targets (e.g., enzyme inhibition)?

  • In vitro assays : Use fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) with purified enzymes (e.g., kinases).
  • Isothermal titration calorimetry (ITC) : To quantify binding affinity and thermodynamics.
  • Molecular docking : Pair with crystallographic data to predict binding modes. Validate results via site-directed mutagenesis of target proteins .

Q. How can contradictions in biological activity data be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
  • Compound stability : Perform HPLC monitoring to rule out degradation.
  • Off-target effects : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm specificity .

Q. What strategies are effective for modifying substituents to enhance selectivity?

  • SAR studies : Replace the methoxyethyl group with bulkier substituents (e.g., cyclopentyl) to probe steric effects.
  • Electron-withdrawing groups : Introduce halogens (e.g., Cl) at the phenyl ring to modulate electronic interactions.
  • Comparative docking : Analyze binding pockets to guide rational substitutions .

Q. How should researchers assess the compound's stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical monitoring : Track degradation via HPLC-MS every 2–4 weeks.
  • Cryopreservation : Store at –20°C in anhydrous DMSO for long-term stability .

Q. What methodologies evaluate the environmental impact of this compound?

  • Biodegradation assays : Use OECD 301 protocols to assess microbial breakdown.
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201).
  • Computational modeling : Predict bioaccumulation potential using logP and molecular weight .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.